2-((4-Bromobenzyl)oxy)pyridine
Overview
Description
2-((4-Bromobenzyl)oxy)pyridine is a compound that is part of a broader class of pyridine derivatives. These derivatives are of significant interest due to their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The compound features a pyridine ring, which is a basic nitrogen-containing heterocycle, substituted with a (4-bromobenzyl)oxy group. This structural motif is common in various synthesized compounds that exhibit a range of biological activities and chemical properties.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives has been reported using sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate as a starting material . Similarly, optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were synthesized from oxygenated 2-(p-tolylsulfinyl)benzyl carbanions, which could suggest methods for synthesizing related 2-((4-Bromobenzyl)oxy)pyridine derivatives . Although the exact synthesis route for 2-((4-Bromobenzyl)oxy)pyridine is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was confirmed by NMR, MS, and single-crystal X-ray structure determination . These techniques provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. For instance, the reaction of 2-((alpha-R-benzylidene)amino)pyridines with rhodium complexes has been studied, leading to the formation of different rhodium(I) and rhodium(II) complexes . This indicates that 2-((4-Bromobenzyl)oxy)pyridine could also participate in complexation reactions with transition metals, potentially leading to new materials or catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the crystal structure, DFT study, and antifungal activity of a related compound were investigated, providing insights into its stability, electronic properties, and biological activity . The vibrational spectra and structure of another derivative, 2-(2',4'-dinitrobenzyl)pyridine, were studied using vibrational spectra and ab initio calculations, which could be relevant for understanding the properties of 2-((4-Bromobenzyl)oxy)pyridine .
Scientific Research Applications
1. Specific Scientific Field: Organic Chemistry “2-((4-Bromobenzyl)oxy)pyridine” is used in the field of organic chemistry, specifically in the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole .
3. Methods of Application or Experimental Procedures The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR, and HRMS . The synthesis process involves several steps, including esterification, cyanation, cyclization, and aminolysis reactions .
4. Results or Outcomes The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L, especially compound 7a, with a larvicidal activity as high as 100%, and even at 1 mg/L was still 40%; at 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi .
1. Specific Scientific Field: Medicinal Chemistry “2-((4-Bromobenzyl)oxy)pyridine” is used in the field of medicinal chemistry, specifically in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
3. Methods of Application or Experimental Procedures The structures of the target compounds were confirmed by various spectroscopic techniques . The synthesis process involves several steps, including the preparation of novel heterocyclic compounds with potential biological activities .
4. Results or Outcomes Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . Furthermore, the study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
1. Specific Scientific Field: Pesticide Development “2-((4-Bromobenzyl)oxy)pyridine” is used in the field of pesticide development, specifically in the synthesis of novel amide compounds with insecticidal and fungicidal activities .
3. Methods of Application or Experimental Procedures The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR, and HRMS . The synthesis process involves several steps, including esterification, cyanation, cyclization, and aminolysis reactions .
4. Results or Outcomes The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L . Moreover, at 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi . In particular, compound 7h exhibited better inhibitory activity (90.5%) than fluxapyroxad (63.6%) against Botrytis cinereal .
properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIGHWZFXQXAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromobenzyl)oxy)pyridine |
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